

JZL195 mechanism of action explained

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Compound of Interest

Compound Name: JZL195

Cat. No.: B608286

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An In-Depth Technical Guide to the Mechanism of Action of **JZL195**

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZL195 is a potent and selective dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). By simultaneously blocking these two hydrolases, **JZL195** elevates the levels of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the central nervous system and peripheral tissues. This elevation in endocannabinoid tone leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, resulting in a range of physiological effects, including analgesia, and cannabinoid-like behavioral responses. This guide provides a detailed examination of the mechanism of action of **JZL195**, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Dual Inhibition of FAAH and MAGL

JZL195 exerts its pharmacological effects through the potent and covalent inhibition of FAAH and MAGL.^{[1][2][3]} These two serine hydrolases are the primary enzymes responsible for the breakdown of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.

- Fatty Acid Amide Hydrolase (FAAH): Primarily degrades AEA, an endogenous agonist of cannabinoid and vanilloid receptors.
- Monoacylglycerol Lipase (MAGL): The principal enzyme for the hydrolysis of 2-AG, the most abundant endocannabinoid in the brain.

By inhibiting both enzymes, **JZL195** produces a significant and sustained increase in the endogenous levels of both AEA and 2-AG.[4][5] This dual action is distinct from selective inhibitors that only target either FAAH or MAGL, leading to a broader and more pronounced potentiation of endocannabinoid signaling.

Quantitative Inhibition Data

The potency of **JZL195** against its primary targets has been characterized across multiple studies. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target Enzyme	Species	IC50 (nM)	Reference
FAAH	Mouse	2	[1][2][3]
MAGL	Mouse	4	[1][2][3]
FAAH	Rat	~10-100	[3]
MAGL	Rat	~10-100	[3]
FAAH	Human	~10-100	[3]
MAGL	Human	~10-100	[3]

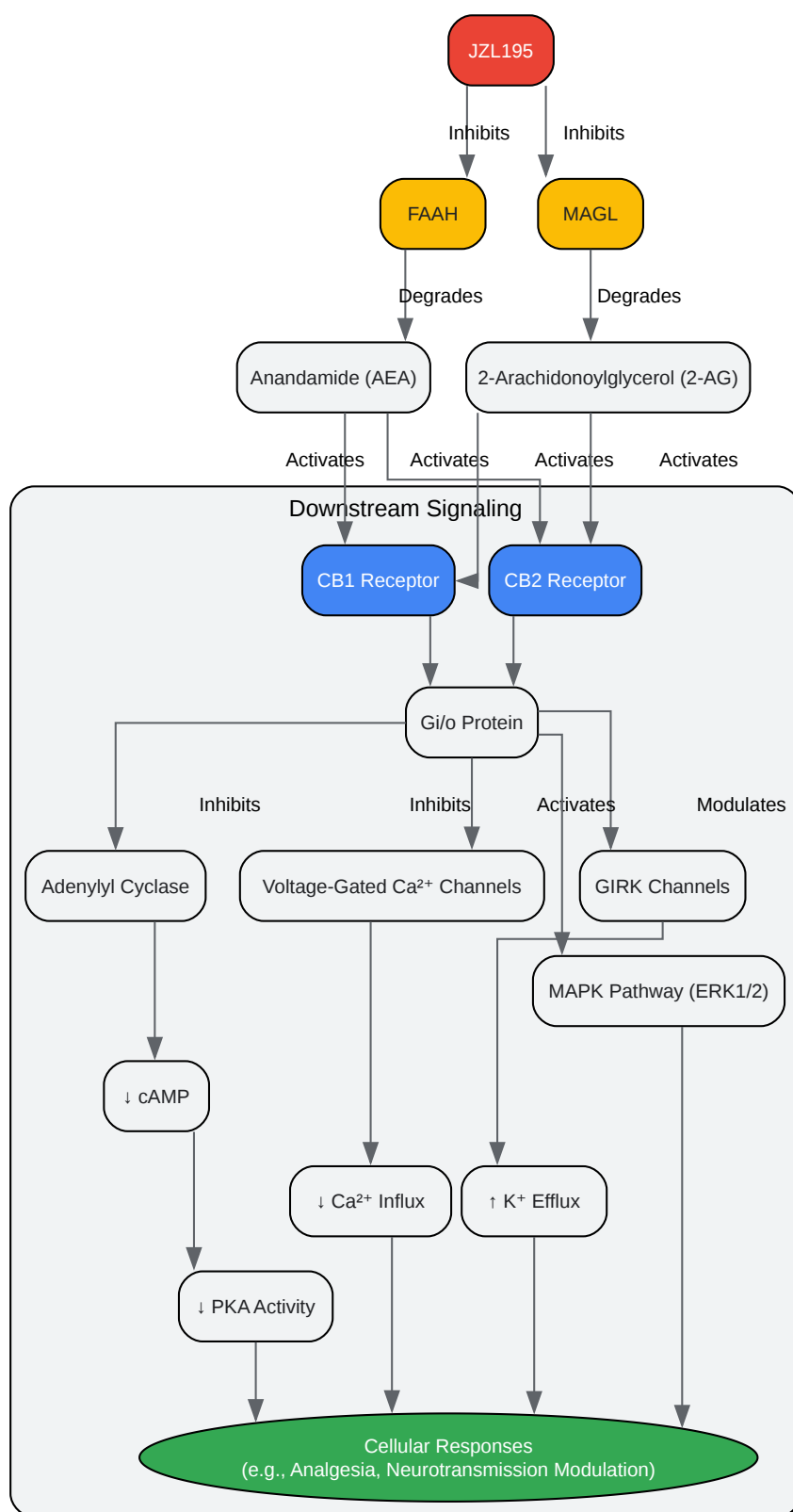
In Vivo Effects on Endocannabinoid Levels

Administration of **JZL195** to rodents leads to a dose-dependent and sustained elevation of AEA and 2-AG in the brain.

Compound	Dose (mg/kg, i.p.)	Time Point	Brain AEA Increase (fold)	Brain 2-AG Increase (fold)	Reference
JZL195	3-20	4 h	~3-10	~5-10	[4] [5]
JZL195	20	2-10 h	~8-10	~8-10	[4]
JZL195	15-30	Not Specified	~2-4	~4.5-7	[4]

Downstream Signaling Pathways

The elevation of AEA and 2-AG by **JZL195** leads to the enhanced activation of cannabinoid receptors, primarily the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).



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Caption: JZL195 enhances endocannabinoid signaling pathways.

Experimental Protocols

FAAH and MAGL Inhibition Assay (In Vitro)

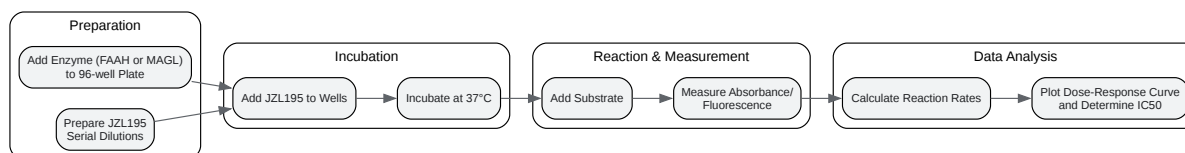
This protocol outlines a general procedure for determining the in vitro potency of **JZL195** against FAAH and MAGL.

Materials:

- Recombinant human or rodent FAAH and MAGL enzymes
- **JZL195**
- Substrate: p-nitrophenyl acetate (for a colorimetric assay) or a fluorogenic substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a serial dilution of **JZL195** in the assay buffer.
- Add a fixed concentration of the FAAH or MAGL enzyme to each well of the microplate.
- Add the different concentrations of **JZL195** to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Monitor the change in absorbance or fluorescence over time using a microplate reader.
- Calculate the rate of reaction for each **JZL195** concentration.
- Plot the reaction rate against the logarithm of the **JZL195** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for in vitro FAAH/MAGL inhibition assay.

Quantification of Anandamide and 2-AG in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of endocannabinoids from brain tissue.

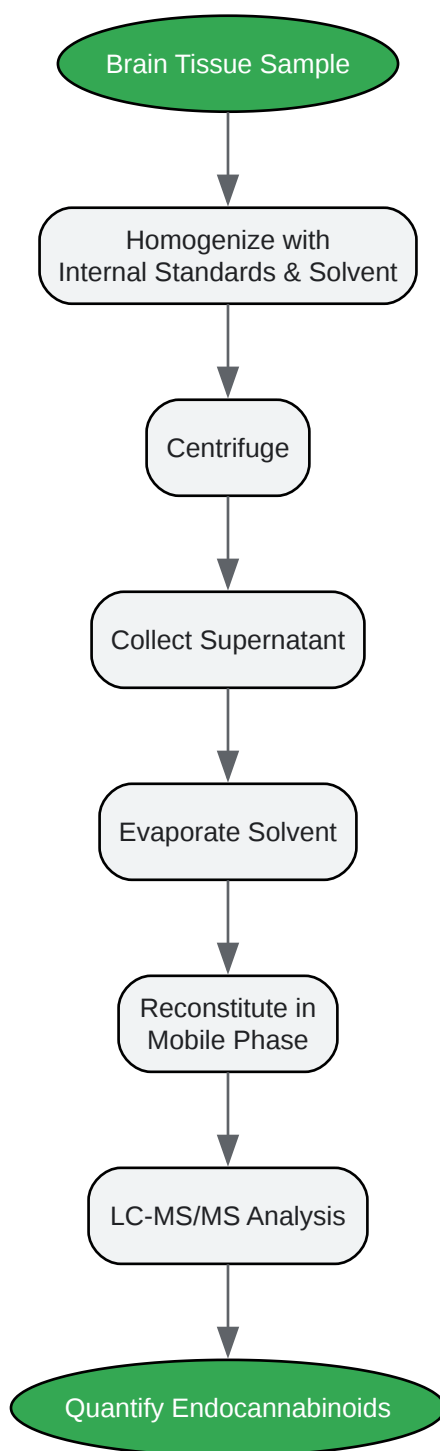
Materials:

- Rodent brain tissue
- Internal standards (deuterated AEA and 2-AG)
- Extraction solvent (e.g., acetonitrile or a mixture of chloroform and methanol)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Homogenization: Homogenize the weighed brain tissue in the presence of the internal standards and the cold extraction solvent.
- Lipid Extraction: Centrifuge the homogenate to pellet the proteins and other cellular debris. Collect the supernatant containing the lipids. A solid-phase extraction (SPE) step may be included for further purification.

- **Solvent Evaporation:** Evaporate the solvent from the supernatant under a stream of nitrogen.
- **Reconstitution:** Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
- **LC-MS/MS Analysis:** Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify AEA, 2-AG, and their deuterated internal standards.
- **Quantification:** Generate a standard curve using known concentrations of AEA and 2-AG. Quantify the endocannabinoid levels in the brain tissue samples by comparing their peak areas to those of the internal standards and the standard curve.



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